2-[2-(4-Butan-2-ylphenyl)-2-oxoethoxy]benzamide
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Overview
Description
2-[2-(4-Butan-2-ylphenyl)-2-oxoethoxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a butan-2-ylphenyl substituent and an oxoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Butan-2-ylphenyl)-2-oxoethoxy]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butan-2-ylphenol and 2-bromoethoxybenzamide.
Formation of Intermediate: The 4-butan-2-ylphenol is reacted with a suitable reagent, such as sodium hydride, to form the corresponding phenoxide ion. This intermediate is then reacted with 2-bromoethoxybenzamide to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C) to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Butan-2-ylphenyl)-2-oxoethoxy]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-[2-(4-Butan-2-ylphenyl)-2-oxoethoxy]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[2-(4-Butan-2-ylphenyl)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide: This compound has a similar structure but with a chlorophenyl substituent instead of a butan-2-ylphenyl group.
2-[2-(4-Methylphenyl)-2-oxoethoxy]benzamide: This compound features a methylphenyl substituent, offering different chemical and biological properties.
Uniqueness
2-[2-(4-Butan-2-ylphenyl)-2-oxoethoxy]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The butan-2-ylphenyl group may enhance its lipophilicity and interaction with biological membranes, potentially leading to improved therapeutic effects.
Properties
IUPAC Name |
2-[2-(4-butan-2-ylphenyl)-2-oxoethoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-13(2)14-8-10-15(11-9-14)17(21)12-23-18-7-5-4-6-16(18)19(20)22/h4-11,13H,3,12H2,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKPOHKJLWNZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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